5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that contains a thiophene ring substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor thiophene compound followed by nitration and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can produce a variety of functionalized thiophene compounds .
Scientific Research Applications
5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-4-methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione include other substituted thiophene derivatives, such as:
- 5-Bromo-2-methyl-3-nitrothiophene
- 4-Methyl-3-nitrothiophene-2-carboxylic acid
- 2-Bromo-3-nitrothiophene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, methyl, and nitro groups on the thiophene ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
330665-24-2 |
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Molecular Formula |
C5H6BrNO4S |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
5-bromo-4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H6BrNO4S/c1-3-4(7(8)9)2-12(10,11)5(3)6/h4H,2H2,1H3 |
InChI Key |
JASATFIJOKBLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)CC1[N+](=O)[O-])Br |
Origin of Product |
United States |
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